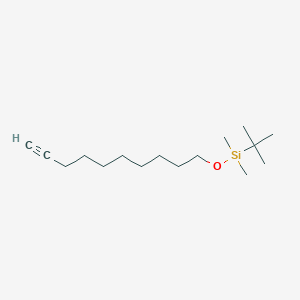
tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane: is a chemical compound with the molecular formula C16H32OSi and a molecular weight of 268.51 g/mol . It is a colorless oil that is soluble in dichloromethane and methanol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane can be synthesized through the reaction of dec-9-yn-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as in laboratory settings but scaled up to accommodate larger quantities. This includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes , while reduction can produce alkanes .
Scientific Research Applications
Chemistry: tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds . It serves as a protecting group for alcohols and can be used in cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions . It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials and coatings . Its unique properties make it suitable for applications in electronics and surface treatments .
Mechanism of Action
The mechanism by which tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane exerts its effects involves the formation of stable silicon-oxygen bonds . These bonds are crucial in protecting functional groups during chemical reactions. The compound interacts with molecular targets such as hydroxyl groups on biomolecules, forming silyl ethers that are resistant to hydrolysis .
Comparison with Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(dec-9-en-1-yloxy)dimethylsilane
- tert-Butyl-cyclohex-3-en-1-yloxy-dimethylsilane
Comparison: tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane is unique due to its alkyne functional group , which provides additional reactivity compared to similar compounds with alkene or alkane groups. This makes it particularly useful in reactions requiring triple bonds and in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C16H32OSi |
|---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
tert-butyl-dec-9-ynoxy-dimethylsilane |
InChI |
InChI=1S/C16H32OSi/c1-7-8-9-10-11-12-13-14-15-17-18(5,6)16(2,3)4/h1H,8-15H2,2-6H3 |
InChI Key |
ALBGRDMXFQGBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
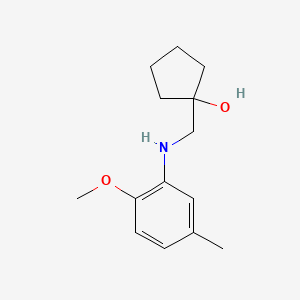
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
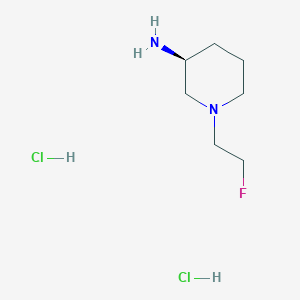
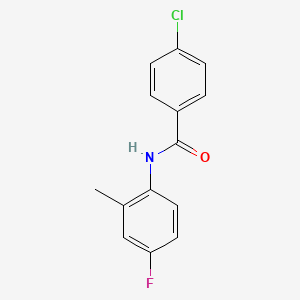
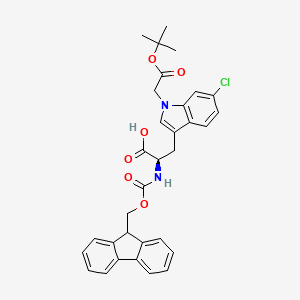
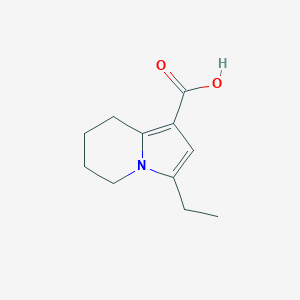
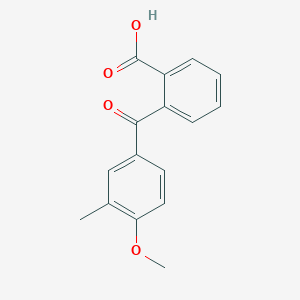
![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)
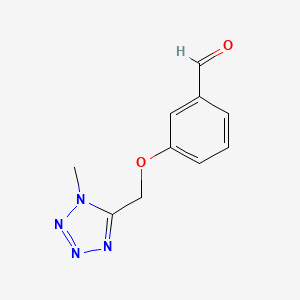

amine](/img/structure/B13337829.png)
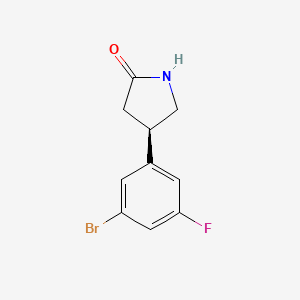
![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)
